molecular formula C2HF2LiO2 B1592464 Lithium difluoroacetate CAS No. 74956-94-8

Lithium difluoroacetate

Cat. No.: B1592464
CAS No.: 74956-94-8
M. Wt: 102 g/mol
InChI Key: NMDVDVNJDCUBDD-UHFFFAOYSA-M
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Description

Lithium difluoroacetate is an organofluorine compound with the chemical formula LiC₂F₂O₂. It is a lithium salt of difluoroacetic acid and is known for its applications in various fields, particularly in the development of high-voltage electrolytes for lithium-ion batteries. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium difluoroacetate can be synthesized through the reaction of difluoroacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where difluoroacetic acid is neutralized by lithium hydroxide to form this compound and water:

C2F2O2H+LiOHLiC2F2O2+H2O\text{C}_2\text{F}_2\text{O}_2\text{H} + \text{LiOH} \rightarrow \text{LiC}_2\text{F}_2\text{O}_2 + \text{H}_2\text{O} C2​F2​O2​H+LiOH→LiC2​F2​O2​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the reaction of difluoroacetic acid with lithium carbonate, which yields this compound and carbon dioxide:

2C2F2O2H+Li2CO32LiC2F2O2+CO2+H2O2\text{C}_2\text{F}_2\text{O}_2\text{H} + \text{Li}_2\text{CO}_3 \rightarrow 2\text{LiC}_2\text{F}_2\text{O}_2 + \text{CO}_2 + \text{H}_2\text{O} 2C2​F2​O2​H+Li2​CO3​→2LiC2​F2​O2​+CO2​+H2​O

Chemical Reactions Analysis

Types of Reactions: Lithium difluoroacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form difluoromethyl radicals.

    Reduction: It can be reduced to form difluoroethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Difluoromethyl radicals.

    Reduction: Difluoroethanol.

    Substitution: Various substituted difluoroacetates depending on the nucleophile used.

Scientific Research Applications

Lithium difluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of fluorinated organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of high-voltage electrolytes for lithium-ion batteries, enhancing their performance and stability.

Comparison with Similar Compounds

    Lithium Trifluoroacetate: Similar in structure but with three fluorine atoms instead of two.

    Lithium Fluoroacetate: Contains only one fluorine atom.

    Lithium Acetate: Lacks fluorine atoms entirely.

Comparison:

    Uniqueness: The presence of two fluorine atoms in lithium difluoroacetate imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs.

    Applications: While lithium trifluoroacetate and lithium fluoroacetate are also used in various chemical syntheses, this compound is particularly valued for its role in high-voltage electrolytes for lithium-ion batteries.

Properties

IUPAC Name

lithium;2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDVDVNJDCUBDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635576
Record name Lithium difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74956-94-8
Record name Lithium difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium difluoroacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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